[2-(2-chloro-6-fluorophenyl)cyclopropyl](4-fluorophenyl)methanone O-(2,4-dichlorobenzyl)oxime

Catalog No.
S3120146
CAS No.
338415-96-6
M.F
C23H16Cl3F2NO
M. Wt
466.73
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(2-chloro-6-fluorophenyl)cyclopropyl](4-fluorop...

CAS Number

338415-96-6

Product Name

[2-(2-chloro-6-fluorophenyl)cyclopropyl](4-fluorophenyl)methanone O-(2,4-dichlorobenzyl)oxime

IUPAC Name

(Z)-1-[2-(2-chloro-6-fluorophenyl)cyclopropyl]-N-[(2,4-dichlorophenyl)methoxy]-1-(4-fluorophenyl)methanimine

Molecular Formula

C23H16Cl3F2NO

Molecular Weight

466.73

InChI

InChI=1S/C23H16Cl3F2NO/c24-15-7-4-14(20(26)10-15)12-30-29-23(13-5-8-16(27)9-6-13)18-11-17(18)22-19(25)2-1-3-21(22)28/h1-10,17-18H,11-12H2/b29-23+

InChI Key

HKOIZFBHWVZPPJ-BYNJWEBRSA-N

SMILES

C1C(C1C(=NOCC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F)C4=C(C=CC=C4Cl)F

solubility

not available

Application in HIV-1 Inhibition

Scientific Field: Pharmacology and Medicinal Chemistry

Application Summary: This compound has been studied for its potential as an anti-HIV agent. The molecular docking studies suggest that it could bind to the active site of HIV-1 protease, inhibiting the virus’s ability to replicate.

Methods of Application: The compound was synthesized and then subjected to molecular docking studies using computational models to predict its binding affinity to HIV-1 protease.

Results: The studies indicated a strong binding affinity, suggesting that the compound could be a potent inhibitor of HIV-1 protease .

Application in Organic Synthesis

Scientific Field: Organic Chemistry

Application Summary: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular structures.

Methods of Application: It is utilized in various chemical reactions, including catalytic cycles and coupling reactions, due to its reactive functional groups.

Application in Crystallography

Scientific Field: Crystallography and Material Science

Methods of Application: Crystallization techniques were employed to obtain the crystal structure of the compound’s derivatives, followed by X-ray diffraction analysis.

Results: The crystal structures provided insights into the electronic and geometric configuration of the compound, which can inform further chemical modifications .

Application in Catalysis

Scientific Field: Catalysis and Synthetic Chemistry

Application Summary: The compound has been explored for its use in catalytic transformations, such as protodeboronation of pinacol boronic esters.

Methods of Application: The compound was used in a catalytic cycle involving radical intermediates to achieve the protodeboronation of boronic esters.

Results: The catalytic activity demonstrated by the compound could lead to new methods of alkene functionalization, expanding the toolkit of synthetic chemists .

Application in Suzuki–Miyaura Coupling

Scientific Field: Organometallic Chemistry

Application Summary: The compound’s boron-containing derivatives are valuable reagents in Suzuki–Miyaura cross-coupling reactions, a widely used method to form carbon-carbon bonds.

Methods of Application: The derivatives are used in palladium-catalyzed cross-coupling reactions to join different organic fragments.

Results: The use of these derivatives in Suzuki–Miyaura coupling has been successful, leading to the efficient synthesis of various biaryl compounds .

Application in Anti-inflammatory and Analgesic Activities

Scientific Field: Pharmacology

Application Summary: Derivatives of the compound have shown promising anti-inflammatory and analgesic activities in preclinical studies.

Methods of Application: The derivatives were synthesized and tested in vivo for their efficacy in reducing inflammation and pain.

Results: Some derivatives exhibited significant anti-inflammatory and analgesic effects, with a lower ulcerogenic index compared to standard drugs .

Each application showcases the versatility of the compound in various scientific fields, highlighting its potential in both theoretical and practical aspects of research. The detailed descriptions and results provide a glimpse into the compound’s multifaceted role in advancing scientific knowledge and applications.

Application in Neuroprotective Therapies

Scientific Field: Neuroscience and Pharmacology

Application Summary: This compound has been investigated for its neuroprotective properties, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Methods of Application: In vitro and in vivo models were used to assess the compound’s ability to protect neuronal cells from oxidative stress and apoptosis.

Results: The compound showed potential in reducing neuronal damage and improving cognitive functions in affected models .

Application in Anticancer Research

Scientific Field: Oncology and Medicinal Chemistry

Application Summary: The compound’s derivatives have been studied for their anticancer activities, particularly against breast and colon cancer cell lines.

Methods of Application: Cell viability assays, flow cytometry, and Western blot analyses were conducted to evaluate the compound’s efficacy in inducing apoptosis in cancer cells.

Results: Some derivatives demonstrated significant cytotoxic effects on cancer cells, indicating their potential as chemotherapeutic agents .

Application in Antimicrobial Coatings

Scientific Field: Material Science and Microbiology

Application Summary: The compound has been utilized in the development of antimicrobial coatings for medical devices to prevent hospital-acquired infections.

Methods of Application: Coating formulations were prepared and applied to medical device surfaces, followed by antimicrobial efficacy testing against various pathogens.

Results: The coatings exhibited strong antimicrobial activity, suggesting their effectiveness in reducing the risk of infections .

The compound 2-(2-chloro-6-fluorophenyl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime is a complex organic molecule characterized by its unique structural features. It consists of a cyclopropyl group attached to a substituted phenyl ring, along with an oxime functional group derived from a ketone. The presence of various halogen substituents (chlorine and fluorine) suggests potential interactions with biological targets, enhancing its pharmacological profile.

There is no scientific literature available on the mechanism of action of this compound.

Due to the absence of specific research, potential hazards associated with this compound are unknown. However, some general safety considerations can be drawn based on the functional groups:

  • The presence of chlorine atoms suggests potential for irritant or corrosive properties.
  • Organic compounds with aromatic rings can be flammable depending on their structure.
Typical for oximes and substituted ketones:

  • Hydrolysis: The oxime can be hydrolyzed under acidic or basic conditions to regenerate the corresponding carbonyl compound.
  • Reduction: The oxime functional group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Nucleophilic Substitution: The halogen atoms present may undergo nucleophilic substitution reactions, which could lead to the formation of new derivatives.

Biological activity refers to the effects that a compound has on living organisms. For this particular compound, research into its pharmacological properties is crucial. Compounds with similar structures often exhibit activities such as:

  • Antimicrobial: Compounds with halogenated phenyl groups frequently show antibacterial and antifungal properties.
  • Anticancer: Substituted phenyl compounds have been studied for their potential in cancer treatment due to their ability to interact with cellular pathways.
  • Anti-inflammatory: Many oxime derivatives demonstrate anti-inflammatory effects, making them candidates for treating conditions like arthritis.

Biological assays are essential for evaluating the specific activity of this compound against various biological targets, including enzyme inhibition and receptor binding studies .

The synthesis of this compound likely involves multiple steps:

  • Formation of the Cyclopropyl Ring: This can be achieved through cyclopropanation reactions using diazo compounds or other methods.
  • Substitution Reactions: The introduction of the chlorinated and fluorinated phenyl groups may involve electrophilic aromatic substitution or nucleophilic aromatic substitution techniques.
  • Oxime Formation: The final step typically involves the reaction of the ketone with hydroxylamine to form the corresponding oxime.

These methods highlight the complexity and multi-step nature of synthesizing such a compound, which requires careful control of reaction conditions and purification processes.

The applications of compounds like 2-(2-chloro-6-fluorophenyl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime are diverse:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound in drug development for various diseases.
  • Agricultural Chemicals: Its antimicrobial properties could be exploited in developing pesticides or fungicides.
  • Research Tools: This compound could be used in biochemical research to study specific enzyme activities or cellular responses.

Interaction studies are critical for understanding how this compound interacts with biological systems. These studies typically focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action: Understanding how the compound exerts its biological effects at a molecular level.
  • Toxicology Profiles: Assessing any adverse effects that may limit its use in therapeutic applications.

Such studies often employ techniques like surface plasmon resonance, fluorescence spectroscopy, and computational modeling to predict interactions .

Several compounds share structural similarities with 2-(2-chloro-6-fluorophenyl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
2-Chloro-N-(4-fluorophenyl)acetamideAcetamide derivative with fluorine substitutionAntimicrobial
3-Fluoro-N-(2-chloro-6-methylphenyl)benzamideBenzamide with halogen substitutionsAnticancer
1-(4-Fluorophenyl)-2-methylpropan-1-oneKetone with fluorinated phenyl groupAnti-inflammatory

Uniqueness

The uniqueness of 2-(2-chloro-6-fluorophenyl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime lies in its specific combination of cyclopropane structure and multiple halogen substituents, which may enhance its interaction with biological targets compared to simpler analogs. This structural complexity may also lead to distinct pharmacokinetic profiles and mechanisms of action that warrant further investigation.

XLogP3

7.6

Dates

Last modified: 08-18-2023

Explore Compound Types